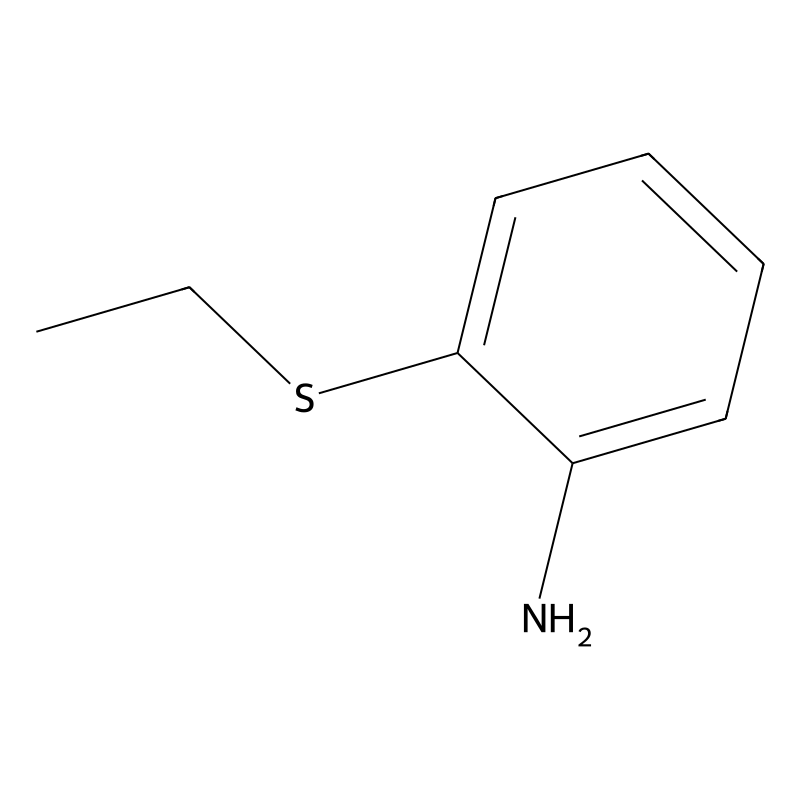

2-(Ethylthio)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

2-(Ethylthio)aniline can serve as a building block in the synthesis of more complex organic molecules. This is due to the presence of both the amine and the ethylthio functional groups, which can participate in various chemical reactions. For instance, a study published in the journal "Synthetic Communications" describes the utilization of 2-(ethylthio)aniline in the synthesis of new heterocyclic compounds with potential biological activities [].

Material Science:

The unique properties of 2-(ethylthio)aniline, including its ability to form self-assembled structures, have attracted interest in material science research. A study published in the journal "Langmuir" explored the potential of this compound for the development of new functional materials with specific electrical and optical properties [].

2-(Ethylthio)aniline, with the molecular formula , is an organic compound classified as an aromatic amine. It features a benzene ring substituted at the second position with an ethylthio group () and an amino group (). This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its unique structure allows it to participate in a variety of

There is no documented information regarding a specific mechanism of action for 2-(ethylthio)aniline.

Due to the lack of specific research on 2-(ethylthio)aniline, it's important to consider potential hazards associated with similar aromatic amines and organosulfur compounds:

- Toxicity: Aromatic amines can be harmful if inhaled, ingested, or absorbed through the skin.

- Flammability: The compound may be flammable, similar to other organic compounds.

- Reactivity: The amine group can react with strong acids and oxidizing agents.

- Oxidation: The ethylthio group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction: If a nitro group is present, it can be reduced to an amino group using reducing agents such as iron in hydrochloric acid.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, including nitration, sulfonation, and halogenation.

Common reagents for these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

The synthesis of 2-(Ethylthio)aniline typically involves the nucleophilic substitution of a halogen atom in 2-chloroaniline with ethanethiol. The general synthetic route includes:

- Starting Materials: 2-chloroaniline and ethanethiol.

- Reaction Conditions: The reaction is usually carried out in the presence of a base (e.g., sodium hydroxide) under reflux conditions to facilitate substitution.

- Formation of Hydrochloride Salt: The product can be treated with hydrochloric acid to obtain the hydrochloride salt form.

In industrial settings, this process may be optimized using continuous flow reactors to enhance yield and purity.

2-(Ethylthio)aniline serves multiple roles across various scientific fields:

- Organic Synthesis: It acts as a building block for more complex organic molecules due to its reactive amine and ethylthio functional groups.

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development.

- Materials Science: The compound's unique properties allow it to be explored for new functional materials with specific electrical and optical characteristics.

Several compounds share structural similarities with 2-(Ethylthio)aniline:

- 2-(Methylthio)aniline: Contains a methylthio group instead of an ethylthio group.

- 2-(Phenylthio)aniline: Features a phenylthio group.

- 2-(Ethylthio)benzamide: Has a benzamide group instead of an aniline group.

Uniqueness

The uniqueness of 2-(Ethylthio)aniline lies in its ethylthio substituent, which influences its reactivity, solubility, and interaction with molecular targets. This specific structure allows it to exhibit distinct chemical properties compared to similar compounds, making it particularly valuable in synthetic chemistry and material science applications.

2-(Ethylthio)aniline represents an important aromatic compound containing both amino and ethylthio functional groups, making it valuable in various chemical applications . The synthesis of this compound primarily involves nucleophilic substitution reactions where the halogen atom in 2-haloanilines is replaced by an ethylthio group [3]. These approaches typically follow an aromatic nucleophilic substitution mechanism, where the nucleophilic sulfur atom attacks the carbon bearing the leaving group [4].

Reaction with 2-Chloroaniline and Ethanethiol

The most direct synthetic route to 2-(ethylthio)aniline involves the nucleophilic substitution of the chlorine atom in 2-chloroaniline with ethanethiol [3]. This reaction proceeds through the displacement of the chlorine atom by the sulfur nucleophile, forming a carbon-sulfur bond . The general reaction can be represented as:

2-Chloroaniline + Ethanethiol → 2-(Ethylthio)aniline + Hydrogen chloride

The reaction typically requires elevated temperatures ranging from 70°C to 139°C, with optimal conditions often found between 70°C and 100°C [5]. The reaction time varies from 0.5 to 36 hours, with most efficient protocols completing within 0.5 to 10 hours [5]. The molar ratio of reactants plays a crucial role in determining the yield, with ethanethiol often used in slight excess (1.1-1.5 equivalents) to ensure complete conversion [3] [5].

Experimental data shows that 2-(ethylthio)aniline can be obtained as a light yellow oil with yields exceeding 95% under optimized conditions [3] [24]. The product can be characterized by nuclear magnetic resonance spectroscopy, with the following spectral data:

| Spectral Data | Values |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.41 (dd, J = 7.6, 1.3 Hz, 1H), 7.14 (td, J = 8.0, 1.5 Hz, 1H), 6.80–6.62 (m, 2H), 4.37 (s, 2H), 2.79 (q, J = 7.3 Hz, 2H), 1.26 (t, J = 7.3 Hz, 3H) [3] [24] |

Base-Catalyzed Reactions

Base-catalyzed nucleophilic substitution represents another efficient approach for synthesizing 2-(ethylthio)aniline [3] [5]. In these reactions, a base deprotonates ethanethiol to form the more nucleophilic ethanethiolate anion, which then attacks the halogenated aromatic ring [5] [6]. Common bases employed include sodium hydroxide, potassium hydroxide, sodium carbonate, and potassium carbonate [5] [6].

The reaction mechanism involves the formation of a Meisenheimer complex intermediate, which subsequently eliminates the halide leaving group to form the desired product [4] [26]. The rate-determining step typically involves the formation of this intermediate complex, and the reaction rate is influenced by both the concentration of the nucleophile and the substrate [26] [28].

A typical base-catalyzed protocol involves:

- Preparation of sodium ethanethiolate by reacting ethanethiol with sodium hydroxide or sodium hydride [5]

- Addition of 2-chloroaniline to the ethanethiolate solution [5]

- Heating the reaction mixture under controlled conditions [5]

- Isolation and purification of 2-(ethylthio)aniline [3]

Research findings indicate that the use of strong bases like sodium tert-butoxide or potassium tert-butoxide can significantly enhance the reaction rate and yield [5] [6]. The molar ratio of base to substrate typically ranges from 1:1 to 5:1, with optimal results often achieved at ratios between 1:1 and 3:1 [5].

Industrial Scale Synthesis Considerations

Continuous Flow Reactor Applications

Industrial production of 2-(ethylthio)aniline has increasingly adopted continuous flow reactor technology to overcome limitations associated with batch processes [7] [20]. Continuous flow reactors offer several advantages for the synthesis of 2-(ethylthio)aniline, including improved heat transfer, enhanced mixing, precise residence time control, and safer handling of reactive intermediates [7] [20].

The implementation of continuous flow reactors for 2-(ethylthio)aniline synthesis typically involves:

- Continuous feeding of reactants (2-chloroaniline and ethanethiol) through separate channels [7]

- Precise temperature control throughout the reaction zone [7] [19]

- Controlled mixing in specialized mixing chambers or through the use of static mixers [7] [20]

- Continuous product collection and separation [7]

Studies have demonstrated that microreactor platforms with in-line temperature measurement capabilities are particularly effective for controlling the exothermic nature of the nucleophilic substitution reaction [7] [20]. These systems allow for rapid heat dissipation, preventing thermal runaway and improving reaction selectivity [7].

The residence time in continuous flow reactors can be optimized based on reaction kinetics, with typical values ranging from minutes to hours depending on the specific reactor design and reaction conditions [20] [22]. Research has shown that laminar flow reactors with enhanced radial mixing via the incorporation of curvature and flow inversions can significantly improve the residence time distribution and reaction efficiency [22].

Yield Optimization Strategies

Optimizing the yield of 2-(ethylthio)aniline in industrial settings requires careful consideration of multiple reaction parameters [7] [19]. Key factors affecting yield include temperature, pressure, reactant concentration, catalyst loading, and residence time [19] [27].

Temperature optimization is particularly critical, as studies have shown that the reaction yield increases with temperature up to an optimal point, beyond which decomposition or side reactions may occur [19]. For the synthesis of 2-(ethylthio)aniline, the optimal temperature range typically falls between 70°C and 100°C [5] [19].

Pressure control also plays a significant role in yield optimization, especially in continuous flow systems where maintaining consistent flow characteristics is essential [20]. Most industrial processes operate at moderate pressures (1-10 bar) to prevent volatilization of reactants while ensuring adequate mixing [20].

The molar ratio of reactants represents another crucial parameter for yield optimization [3] [5]. Experimental data indicates that using a slight excess of ethanethiol (1.1-1.5 equivalents) relative to 2-chloroaniline can significantly enhance conversion rates and overall yields [3] [5]. The following table summarizes key optimization parameters and their effects on yield:

| Parameter | Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 20-139°C | 70-100°C | Increases up to optimal temperature, then decreases [5] [19] |

| Reaction Time | 0.5-36 hours | 0.5-10 hours | Longer times increase yield until completion [5] |

| Molar Ratio (Ethanethiol:2-Chloroaniline) | 1:1 to 5:1 | 1.1:1 to 3:1 | Higher ratios increase yield up to a point [3] [5] |

| Base Concentration | 1-5 equivalents | 1-3 equivalents | Higher base concentration increases rate and yield [5] |

Process analytical technology (PAT) has emerged as a valuable tool for real-time monitoring and optimization of reaction conditions in industrial settings [20]. Implementation of PAT allows for rapid determination of optimal conditions in continuous flow reactors, significantly reducing the time required to optimize reaction parameters [20].

Alternative Synthesis Routes

From Thiocyanated Aniline Precursors

An alternative approach to synthesizing 2-(ethylthio)aniline involves the use of thiocyanated aniline precursors [10] [11]. This method begins with the thiocyanation of aniline to form thiocyanatoaniline, followed by reduction and alkylation to yield 2-(ethylthio)aniline [10] [11].

The thiocyanation of aniline can be achieved through various methods, including:

- Reaction with ammonium thiocyanate and an oxidizing agent such as ammonium persulfate [10] [11]

- Mechanochemical thiocyanation using ball-milling techniques under solvent-free conditions [10] [11]

- Reaction with thiocyanogen generated in situ from thiocyanate salts [10]

Recent advances in mechanochemical synthesis have demonstrated that aryl thiocyanation can be performed efficiently at room temperature under solvent-free conditions, with short reaction times and minimal waste generation [10] [11]. This approach typically involves milling aniline with ammonium thiocyanate and an oxidizing agent in the presence of silica as a grinding auxiliary [10] [11].

The thiocyanated aniline intermediate can then undergo reduction and subsequent alkylation with ethyl halides to form 2-(ethylthio)aniline [3] [11]. The reduction step typically involves the use of reducing agents such as zinc in ammonium chloride solution [6] [11].

Experimental data indicates that 4-thiocyanatoaniline can be obtained in yields of up to 67% using mechanochemical methods [11]. The spectral characteristics of this intermediate include:

| Spectral Data | Values |

|---|---|

| 1H NMR (300 MHz, CDCl3) | δ 3.96 (s, 2H, NH), 6.67 (H2,6: d, J = 8 Hz, 2H), 7.35 (H3,5: d, J = 8 Hz, 2H) [11] |

| 13C NMR (75 MHz, CDCl3) | δ 109.6 (C4), 112.3 (SCN), 116 (C2,6), 134.4 (C3,5), 148.8 (C1) [11] |

Alkali Hydroxide-Mediated Transformations

Alkali hydroxide-mediated transformations represent another viable route for the synthesis of 2-(ethylthio)aniline [3] [5]. This approach typically involves the reaction of 2-chloroaniline with ethanethiol in the presence of alkali hydroxides such as potassium hydroxide or sodium hydroxide [3] [5].

A general procedure for this transformation involves:

- Dissolving 2-chloroaniline in a suitable solvent such as methanol or N-methylpyrrolidone [3] [5]

- Adding potassium hydroxide or sodium hydroxide as a base [3] [5]

- Adding bromoethane or other ethylating agents [3] [5]

- Stirring the reaction mixture at room temperature or under mild heating [3] [5]

- Isolating and purifying the product [3] [5]

Research has shown that this method can yield 2-(ethylthio)aniline with high efficiency [3]. For example, a protocol using potassium hydroxide in methanol with bromoethane as the ethylating agent has been reported to produce 2-(ethylthio)aniline in yields exceeding 95% [3].

The reaction mechanism likely involves initial formation of a thiolate intermediate through the reaction of ethanethiol with the alkali hydroxide, followed by nucleophilic attack on the halogenated aromatic ring [4] [5]. The alkali hydroxide serves both as a base to generate the thiolate nucleophile and as a catalyst for the substitution reaction [5].

Green Chemistry Approaches

Sustainable Catalyst Systems

The development of sustainable catalyst systems for the synthesis of 2-(ethylthio)aniline aligns with the principles of green chemistry by reducing environmental impact and improving reaction efficiency [13] [16]. Several innovative catalyst systems have been explored for this purpose, focusing on recyclability, reduced toxicity, and enhanced activity [13] [16].

Metal-free catalysts have emerged as promising alternatives to traditional metal-based systems for the synthesis of thioethers [13] [16]. These include:

- Polymer-supported catalysts with high recyclability potential [13] [17]

- Carbocatalysts derived from graphene-based materials [16]

- Organic catalysts that operate under mild conditions [13]

Research on thiolated polyethyleneimine-based polymer sponges has demonstrated their effectiveness in catalyzing thioether formation reactions with high selectivity and reusability [17]. These materials can be chemically regenerated and reused multiple times with minimal loss of catalytic activity, reducing both economic and environmental impacts [17].

Graphene-based carbocatalysts, particularly those functionalized with carboxylic acid groups, have shown promising results in catalyzing thioether formation reactions under solvent-free conditions [16]. Studies have demonstrated that these materials can achieve complete conversion to sulfoxides in approximately 130 minutes at room temperature, using only 1 weight percent of catalyst [16].

The development of N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies as solid molecular catalysts represents another sustainable approach [13]. These catalysts have demonstrated high efficiency in related reactions, with turnover numbers reaching up to 2.0 × 104 and the ability to be recycled more than 20 times without significant loss of reactivity [13].

Solvent Considerations and Alternatives

Solvent selection plays a crucial role in developing environmentally friendly synthesis methods for 2-(ethylthio)aniline [15] [18]. Traditional dipolar aprotic solvents often used in nucleophilic substitution reactions, such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), present environmental and health concerns [15] [18].

Several greener solvent alternatives have been investigated for thioether synthesis reactions, including:

- 2-Methyltetrahydrofuran (2-MeTHF), a renewable solvent derived from agricultural waste [15] [18]

- Cyclopentanone and cyclohexanone, which can be produced from biorenewable resources [15]

- Propylene carbonate and dimethyl isosorbide as replacements for traditional dipolar aprotic solvents [15]

- Water-based systems using surfactants to enhance reactivity [15]

2-Methyltetrahydrofuran (2-MeTHF) has gained significant attention as a sustainable alternative to traditional ethereal solvents [15] [18]. This solvent can be derived from renewable resources such as levulinic acid or furfural, which can themselves be obtained from agricultural waste [15]. Life cycle assessment studies have shown that production of 2-MeTHF from furfural derived from corn-cob waste can reduce emissions by up to 97% compared to traditional chemical synthesis routes [15].

The physicochemical properties of 2-MeTHF make it particularly suitable for nucleophilic substitution reactions [15] [18]. It has a boiling point of 80°C (13°C higher than THF), reduced miscibility with water (129.2 g/L compared to 494.7 g/L for THF), and enhanced stability to acidic hydrolysis [15] [18].

Solvent-free reaction conditions represent the ultimate green chemistry approach for the synthesis of 2-(ethylthio)aniline [10] [16]. Mechanochemical methods using ball-milling techniques have demonstrated the feasibility of performing thiocyanation reactions under solvent-free conditions, significantly reducing waste generation and environmental impact [10] [11].

The following table compares various solvent options for the synthesis of thioethers:

| Solvent | Environmental Impact | Recyclability | Reaction Efficiency | Renewable Source |

|---|---|---|---|---|

| DMF/DMSO | High | Low | High | No [15] |

| 2-MeTHF | Low | Moderate | High | Yes [15] [18] |

| Cyclopentanone | Moderate | High | Moderate | Yes [15] |

| Propylene carbonate | Low | High | Moderate | Partial [15] |

| Solvent-free | Minimal | Not applicable | Moderate to High | Not applicable [10] [16] |

Research has shown that the choice of solvent can significantly impact reaction kinetics and mechanism in nucleophilic substitution reactions [26]. For example, studies on aromatic nucleophilic substitution reactions have demonstrated that increasing the proportion of DMSO in methanol-DMSO mixtures can shift the reaction mechanism from a polar nucleophilic aromatic substitution (SNAr) pathway to a single electron transfer (SET) mechanism for more basic nucleophiles [26].

2-(Ethylthio)aniline exhibits exceptionally high reactivity toward electrophilic aromatic substitution reactions due to the strong electron-donating properties of the amino group. The amino group functions as a powerful activating substituent, directing electrophilic attack preferentially to the ortho and para positions relative to the amino group [2]. This enhanced reactivity stems from the ability of the amino group to donate electron density to the aromatic ring through resonance, stabilizing the resulting arenium ion intermediate [4].

The presence of the ethylthio group at the ortho position introduces additional complexity to the substitution pattern. While the ethylthio group is also electron-donating through its sulfur lone pair, its effect is significantly weaker than that of the amino group [2]. Consequently, the regioselectivity of electrophilic aromatic substitution in 2-(Ethylthio)aniline is primarily controlled by the amino group, with substitution occurring predominantly at the positions ortho and para to the amino functionality [4] [5].

Halogenation Pathways

The halogenation of 2-(Ethylthio)aniline proceeds through well-established electrophilic aromatic substitution mechanisms, with the amino group serving as the primary activating and directing group [2] [4]. The reaction typically involves the formation of an arenium ion intermediate, where the electrophilic halogen species attacks the electron-rich aromatic ring.

Bromination Mechanisms

Bromination of 2-(Ethylthio)aniline can be achieved using molecular bromine in aqueous or organic solvents. The reaction proceeds rapidly due to the strong activating effect of the amino group, often requiring controlled conditions to prevent polysubstitution [4] [6]. The mechanism involves the attack of Br₂ or Br⁺ electrophile on the aromatic ring, forming an arenium ion intermediate that is stabilized by resonance with the amino group.

Experimental studies have demonstrated that bromination of aniline derivatives typically yields polysubstituted products, with 2,4,6-tribrominated compounds being common when excess bromine is used [4]. For 2-(Ethylthio)aniline, the presence of the ethylthio substituent can influence the regioselectivity, potentially favoring substitution at positions that minimize steric hindrance.

Chlorination Processes

Chlorination of 2-(Ethylthio)aniline can be accomplished using various chlorinating agents, including molecular chlorine, hypochlorite, or N-chlorosuccinimide [2] [7]. The reaction mechanism parallels that of bromination, involving electrophilic attack by Cl⁺ or Cl₂ species. Research has shown that chlorination can be regioselective under appropriate conditions, with ortho-chlorination being favored when using thionyl chloride at low temperatures [6].

Studies on N,N-dimethylaniline N-oxides have revealed that treatment with thionyl chloride results in predominant ortho-chlorination, while thionyl bromide leads to para-bromination [6]. This regioselectivity pattern may be applicable to 2-(Ethylthio)aniline derivatives, suggesting that the choice of halogenating agent can influence the substitution pattern.

Iodination Methodologies

Iodination of 2-(Ethylthio)aniline is generally more challenging than bromination or chlorination due to the weaker electrophilic nature of iodine [4]. The reaction typically requires activation of iodine through the use of oxidizing agents or Lewis acids. Molecular iodine can be activated by agents such as periodic acid or iodine monochloride to generate more electrophilic iodine species.

The mechanism involves the formation of an electrophilic iodine species, which then attacks the activated aromatic ring. The regioselectivity follows the same pattern as other halogenation reactions, with substitution occurring preferentially at positions ortho and para to the amino group [4].

Nitration Mechanisms

The nitration of 2-(Ethylthio)aniline presents unique challenges due to the extreme reactivity of the amino group toward nitrating conditions. Under standard nitration conditions using nitric acid and sulfuric acid, the amino group is readily protonated, forming an anilinium ion that is strongly deactivating and meta-directing [8] [9]. This fundamentally alters the reactivity and selectivity of the nitration process.

Protection Strategies

To achieve successful nitration of 2-(Ethylthio)aniline, protection of the amino group is typically required. The most common approach involves acetylation of the amino group using acetic anhydride to form the corresponding acetamide derivative [8]. This protection strategy serves multiple purposes: it prevents protonation of the amino group under acidic conditions, maintains the electron-donating character of the nitrogen atom, and provides ortho/para-directing properties.

Research on aniline nitration has demonstrated that acetamide groups are more activating than succinimide groups, leading to higher reaction rates and better regioselectivity [8]. The acetylated 2-(Ethylthio)aniline can then undergo nitration under standard conditions, followed by hydrolysis to regenerate the amino group.

Mechanistic Pathway

The nitration mechanism begins with the formation of the nitronium ion (NO₂⁺) from nitric acid and sulfuric acid [10] [11]. The nitronium ion serves as the electrophile, attacking the electron-rich aromatic ring of the protected 2-(Ethylthio)aniline. The reaction proceeds through an arenium ion intermediate, which is stabilized by resonance with the acetamide group.

The regioselectivity of nitration in acetylated 2-(Ethylthio)aniline is determined by the combined effects of the acetamide and ethylthio groups. Both groups are electron-donating and ortho/para-directing, but the acetamide group typically exerts the stronger directing influence [8]. The presence of the ethylthio group may influence the relative amounts of ortho and para products formed.

Kinetic Considerations

Studies on the nitration of substituted anilines have revealed that the reaction rate is significantly influenced by the electronic properties of the substituents [8]. The ethylthio group, being electron-donating, is expected to enhance the rate of nitration compared to unsubstituted acetanilide. The kinetic isotope effect studies suggest that the rate-determining step involves the formation of the arenium ion intermediate [12].

Sulfonation Processes

The sulfonation of 2-(Ethylthio)aniline represents a fundamental electrophilic aromatic substitution process that can be achieved through various methodologies. The reaction typically involves the use of sulfur trioxide (SO₃) or concentrated sulfuric acid as the sulfonating agent [2] [13]. The mechanism of aromatic sulfonation has been extensively studied, with recent computational investigations providing insights into the reaction pathways.

Mechanistic Pathways

Contemporary research has revealed that the sulfonation of aromatic compounds with sulfur trioxide does not follow the classical Wheland intermediate mechanism under all conditions [13]. Instead, computational studies at the M06-2X and SCS-MP2 levels of theory indicate that a direct 2:1 sulfonation mechanism involving two SO₃ molecules is energetically favored over the traditional 1:1 mechanism.

For 2-(Ethylthio)aniline, the sulfonation process begins with the activation of the aromatic ring by the amino group, which increases the electron density and facilitates electrophilic attack. The reaction can proceed through either a concerted mechanism involving simultaneous attack by two SO₃ molecules or a stepwise mechanism involving a Wheland-type intermediate, depending on the reaction conditions and solvent environment [13].

Regioselectivity Considerations

The regioselectivity of sulfonation in 2-(Ethylthio)aniline is primarily determined by the amino group, which directs substitution to the ortho and para positions [5]. However, the presence of the ethylthio group introduces additional complexity, as it can influence the relative stability of the potential arenium ion intermediates.

Studies on phenol sulfonation using tributylsulfoammonium betaine (TBSAB) have demonstrated that the reaction can proceed through an N-sulfamation to C-sulfonate relay mechanism [14]. This approach offers milder conditions compared to traditional sulfonation methods and provides opportunities for regioselectivity control.

Temperature and Solvent Effects

The sulfonation of 2-(Ethylthio)aniline is significantly influenced by temperature and solvent conditions. Higher temperatures generally favor the sulfonation reaction, but may also lead to side reactions or decomposition of the substrate [13]. The choice of solvent can affect both the reaction rate and the mechanism, with polar solvents generally facilitating the ionization of the sulfonating agent.

Research has shown that the reaction is slower in complexing solvents such as nitromethane, as the association energy between the solvent and SO₃ must be overcome [13]. This finding has important implications for optimizing reaction conditions for the sulfonation of 2-(Ethylthio)aniline.

Nucleophilic Reactions

2-(Ethylthio)aniline exhibits significant nucleophilic reactivity due to the presence of the amino group, which possesses a lone pair of electrons capable of attacking electrophilic centers. The nucleophilic behavior of this compound is manifested in various reaction types, including nucleophilic aromatic substitution, nucleophilic addition to carbonyl compounds, and nucleophilic catalysis applications [15] [16].

Nucleophilic Aromatic Substitution

The amino group in 2-(Ethylthio)aniline can participate in nucleophilic aromatic substitution reactions, particularly when reacting with electron-deficient aromatic systems. The mechanism typically involves the formation of a Meisenheimer complex intermediate, followed by elimination of a leaving group [17] [18]. The presence of the ethylthio group can influence the nucleophilicity of the amino group through electronic effects.

Research on nucleophilic aromatic substitution reactions has demonstrated that aniline derivatives can effectively displace halide ions from activated aromatic systems such as 2,4-dinitrochlorobenzene [18]. The reaction kinetics are influenced by the electronic properties of both the nucleophile and the electrophilic aromatic substrate.

Nucleophilic Addition Reactions

2-(Ethylthio)aniline readily undergoes nucleophilic addition reactions with carbonyl compounds, forming imines, amides, and related derivatives. These reactions are particularly important in the synthesis of Schiff bases and other nitrogen-containing heterocycles [15] [19]. The mechanism involves nucleophilic attack of the amino group on the electrophilic carbon of the carbonyl compound, followed by elimination of water.

Studies on nucleophilic catalysis have revealed that electron-rich aniline derivatives, including those with thioether substituents, can serve as effective catalysts for hydrazone formation reactions [15]. The catalytic activity is attributed to the enhanced nucleophilicity of the amino group, which facilitates the formation of transient intermediates that accelerate the overall reaction.

Coordination as a Nucleophile

The nucleophilic properties of 2-(Ethylthio)aniline extend to its coordination chemistry, where both the amino nitrogen and the sulfur atom can act as electron donors to metal centers [20] [21]. This bidentate coordination behavior is particularly important in the formation of metal complexes with applications in catalysis and materials science.

Redox Transformations

2-(Ethylthio)aniline undergoes various redox transformations that involve both the amino group and the ethylthio substituent. These reactions are important for synthetic applications and for understanding the stability and reactivity of the compound under different conditions [23] [24].

Oxidation Reactions

The oxidation of 2-(Ethylthio)aniline can occur at multiple sites within the molecule. The amino group is particularly susceptible to oxidation, potentially forming quinone imines or other oxidized nitrogen species [24]. The ethylthio group can also undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing conditions employed [25] [2].

Research on the electrochemical oxidation of aniline derivatives has revealed that the oxidation mechanism typically involves the formation of radical cation intermediates [24]. The presence of the ethylthio group can influence the oxidation potential and the stability of these intermediates. Studies using hydrogen peroxide as an oxidizing agent have demonstrated that the reaction conditions can be tuned to achieve selective oxidation of anilines to either azoxybenzenes or nitrobenzenes .

Reduction Processes

The reduction of 2-(Ethylthio)aniline derivatives typically involves the reduction of nitro precursors or other oxidized forms of the compound. The most common reduction process is the conversion of nitro compounds to amines using reducing agents such as hydrogen gas with palladium catalysts, iron powder with hydrochloric acid, or other metal-based reducing systems [26] [27].

The mechanism of nitro compound reduction typically involves multiple electron transfer steps, with the formation of intermediate species such as nitrosobenzenes and hydroxylamines [28]. The presence of the ethylthio group can influence the reduction kinetics and the selectivity of the process.

Electrochemical Properties

The electrochemical behavior of 2-(Ethylthio)aniline has been studied in the context of related compounds containing both aromatic amines and thioether functionalities [23]. These studies have revealed that the compound exhibits reversible electrochemical behavior, with the ability to undergo both oxidation and reduction processes under appropriate conditions.

Cyclic voltammetry studies on related π-extended systems containing ethylthio groups have demonstrated that these compounds can serve as electron donors in charge transfer complexes [23]. The electrochemical properties are influenced by the electronic interaction between the amino group and the ethylthio substituent, which can affect the overall electron density distribution in the molecule.